molecular formula C20H15N3O2S B7789859 2,3-Diphenylquinoxaline-6-sulfonamide

2,3-Diphenylquinoxaline-6-sulfonamide

Cat. No.: B7789859
M. Wt: 361.4 g/mol
InChI Key: ZRFIKPZSJCAIRS-UHFFFAOYSA-N
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Description

Significance of Quinoxaline (B1680401) Heterocycles in Contemporary Drug Discovery

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. ontosight.ainih.gov Its derivatives are known to exhibit a wide array of pharmacological activities, making them attractive scaffolds for drug development. researchgate.netontosight.ai The diverse biological profile of quinoxalines includes anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antidepressant properties. nih.govmdpi.com This broad spectrum of activity is attributed to the ability of the quinoxaline nucleus to interact with various biological targets. ontosight.ai The structural versatility of the quinoxaline ring allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. ontosight.ai

Therapeutic Relevance of Sulfonamide Moieties in Bioactive Compounds

The sulfonamide group (-SO₂NH₂) is a key pharmacophore that has been integral to the development of a multitude of therapeutic agents. researchgate.net Since the discovery of the antibacterial properties of sulfanilamide, the sulfonamide moiety has been incorporated into a wide range of drugs with diverse clinical applications. researchgate.net Beyond their well-known antibacterial effects, sulfonamides are found in drugs used as anticancer, anti-inflammatory, antiviral, and antifungal agents. nih.goveurekaselect.comresearchgate.net The therapeutic versatility of sulfonamides stems from their ability to act as bioisosteres of carboxylic acids and to participate in strong hydrogen bonding interactions with biological macromolecules. nih.gov

Overview of 2,3-Diphenylquinoxaline-6-sulfonamide as a Novel Research Entity

Building upon the established therapeutic importance of both quinoxaline and sulfonamide motifs, this compound has emerged as a focal point of recent research. This compound serves as a core structure for the synthesis of a variety of derivatives with potential pharmacological applications. mdpi.com The synthesis of this scaffold typically begins with the condensation of o-phenylenediamine (B120857) and benzil (B1666583) to form 2,3-diphenylquinoxaline (B159395). mdpi.comijidd.com This intermediate then undergoes chlorosulfonation to yield 2,3-diphenylquinoxaline-6-sulfonyl chloride, which can be subsequently reacted with various amines or other nucleophiles to generate a library of this compound derivatives. mdpi.comijidd.com

Researchers have synthesized and evaluated a range of these derivatives for their biological activities, including antibacterial, antifungal, antimalarial, and anti-inflammatory properties. mdpi.comresearchgate.netbohrium.com For instance, studies have shown that certain derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, some compounds have demonstrated promising antitumor activity against various cancer cell lines. mdpi.com These findings underscore the potential of the this compound scaffold as a versatile platform for the development of new therapeutic agents. researchgate.net

Interactive Data Table: Biological Activities of this compound Derivatives

DerivativeTarget Organism/Cell LineActivityReference
N-(Aryl)-2,3-diphenylquinoxaline-6-sulfonamidesPlasmodium falciparumAntimalarial researchgate.netbohrium.com
Substituted quinoxaline sulfonamidesS. aureus, E. coliAntibacterial mdpi.com
Quinoxaline sulfonamide derivativesLiver carcinoma cell lineAntitumor mdpi.com
N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamidesFungal strainsAntifungal researchgate.netbohrium.com
Substituted quinoxaline sulfonamidesRat paw edema modelAnti-inflammatory mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenylquinoxaline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-26(24,25)16-11-12-17-18(13-16)23-20(15-9-5-2-6-10-15)19(22-17)14-7-3-1-4-8-14/h1-13H,(H2,21,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFIKPZSJCAIRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)S(=O)(=O)N)N=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2,3 Diphenylquinoxaline 6 Sulfonamide and Its Derivatives

Synthetic Approaches to 2,3-Diphenylquinoxaline-6-sulfonamide Core Structure

The synthesis of the fundamental this compound structure is a multi-step process that begins with the construction of the quinoxaline (B1680401) core, followed by functionalization to introduce the sulfonamide group.

Precursor Synthesis and Functionalization (e.g., 2,3-Diphenylquinoxaline-6-sulfonyl chloride)

The assembly of the core structure typically starts with the synthesis of 2,3-diphenylquinoxaline (B159395). A widely used conventional method involves the condensation reaction of Benzil (B1666583) and o-phenylenediamine (B120857). ijidd.comijiset.com In a common procedure, a warm solution of Benzil in a solvent like rectified spirit is added to a solution of o-phenylenediamine, and the mixture is heated, often on a water bath, for approximately 30 minutes to an hour to yield 2,3-diphenylquinoxaline after cooling and recrystallization. ijidd.comijiset.comjddtonline.info

Once the 2,3-diphenylquinoxaline core is obtained, the next crucial step is its functionalization to create a reactive intermediate for the sulfonamide group introduction. This is achieved by converting it into 2,3-diphenylquinoxaline-6-sulfonyl chloride. ijidd.commdpi.com This transformation is an electrophilic aromatic substitution, specifically a chlorosulfonation reaction. The 2,3-diphenylquinoxaline is treated with chlorosulfonic acid, often under ice-cold conditions, and the reaction mixture is refluxed for several hours. ijidd.comjddtonline.info Upon completion, the mixture is carefully poured onto an ice-water mixture, causing the solid 2,3-diphenylquinoxaline-6-sulfonyl chloride to precipitate. ijidd.com

Table 1: Synthesis of 2,3-Diphenylquinoxaline-6-sulfonyl chloride

Step Reactants Reagents/Conditions Product
1 Benzil, o-Phenylenediamine Rectified Spirit, Heat 2,3-Diphenylquinoxaline

Formation of the Sulfonamide Linkage

The formation of the sulfonamide functional group is a cornerstone of sulfa drug synthesis. This transformation is typically achieved through a nucleophilic reaction between the previously synthesized sulfonyl chloride and an amine. researchgate.net For the parent compound, this compound, the sulfonyl chloride derivative is reacted with an ammonia (B1221849) solution. ijidd.com A common procedure involves refluxing the 2,3-diphenylquinoxaline-6-sulfonyl chloride with a 50% ammonia solution for about 1.5 hours. ijidd.com After cooling, the product is precipitated by pouring the reaction mixture into water and can be purified by recrystallization from alcohol. ijidd.com This classical approach is effective for creating primary, secondary, and tertiary sulfonamides by selecting the appropriate amine (ammonia, primary amine, or secondary amine, respectively). researchgate.net

Design and Synthesis of N-(2-Arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives

The development of derivatives, particularly the N-(2-Arylaminophenyl) series, has been driven by rational design strategies to explore their biological potential. researchgate.netbohrium.com

Rational Drug Design Strategies in Derivative Synthesis

The synthesis of novel N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives has been guided by computational studies, a key component of rational drug design. researchgate.netbohrium.comresearchgate.net This approach aims to create compounds with high affinity for specific biological targets. For instance, derivatives were designed to target the allosteric site of plasmodium cysteine protease falcipain-2, an essential enzyme for the malaria parasite. researchgate.netbohrium.com

Molecular docking simulations are employed to predict how the designed molecules will bind to the target protein. researchgate.net Researchers analyze factors like binding affinity scores and the formation of hydrogen bonds between the ligand and the active site residues of the enzyme. researchgate.netbohrium.com Based on these in silico results, candidate molecules with the most promising predicted interactions are selected for laboratory synthesis. researchgate.netbohrium.com For example, specific derivatives were chosen for wet lab synthesis because they were predicted to form multiple hydrogen bonds with the allosteric site of the target enzyme. researchgate.netbohrium.com

Conventional Reaction Methodologies

The synthesis of the designed N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives is carried out using conventional laboratory methods. researchgate.netbohrium.com The general and established method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with an appropriate amine in the presence of a base. researchgate.net

In this specific case, 2,3-diphenylquinoxaline-6-sulfonyl chloride is reacted with various N-aryl-benzene-1,2-diamines to yield the target derivatives. The progress of these reactions is typically monitored using thin-layer chromatography (TLC). researchgate.netbohrium.com The final products are then isolated and characterized using spectral analysis techniques such as ¹H NMR and mass spectrometry to confirm their structure. researchgate.netbohrium.com

Table 2: Examples of Synthesized N-(2-Arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives

Compound ID Substituent on Arylamino Phenyl Ring Rationale for Synthesis
S6 N-(2-thiazol-4yl)-acetyl-amino Predicted to form five hydrogen bonds with target enzyme. researchgate.netbohrium.com
S8 N-(2-1H-imidazol-2yl)-amino Predicted to form four hydrogen bonds with target enzyme. researchgate.netbohrium.com
S9 N-(1H-benzo[d]imidazol-2-yl)-amino Predicted to form five hydrogen bonds with target enzyme. researchgate.netbohrium.com

Emerging Synthetic Techniques (e.g., Microwave-Assisted Synthesis)

In contrast to conventional heating methods that often require long reaction times, emerging techniques like microwave-assisted synthesis offer a more efficient and environmentally friendly alternative for preparing the quinoxaline core. e-journals.inudayton.edu Microwave-assisted organic synthesis has gained widespread acceptance as it can dramatically reduce reaction times from hours to minutes. e-journals.inudayton.edu

This technology has been successfully applied to the synthesis of various quinoxaline derivatives through the condensation of diamines and dicarbonyl compounds. e-journals.injocpr.com Key advantages of this method include:

Speed: Reactions are often completed in as little as 3 to 5 minutes. e-journals.inudayton.edu

High Yields: Excellent product yields, often in the 80-90% range or higher, are consistently reported. e-journals.inresearchgate.net

Greener Chemistry: Many microwave-assisted syntheses can be performed under solvent-free conditions, reducing chemical waste and environmental impact. e-journals.inudayton.edu

Simplicity: The work-up process is often cleaner and easier compared to conventional methods. e-journals.in

While specific reports on the microwave-assisted synthesis of this compound itself are not detailed, the proven efficiency of this technique for the rapid and high-yield synthesis of the quinoxaline nucleus makes it a significant emerging strategy in this area of chemical synthesis. udayton.edunih.gov

Analytical Characterization of Synthesized Compounds

The definitive identification and confirmation of the synthesized this compound and its derivatives rely on a combination of modern analytical techniques. These methods are crucial for verifying the molecular structure, assessing purity, and monitoring the progress of chemical reactions. The primary methods employed are spectroscopic analysis for structural elucidation and chromatographic techniques for reaction monitoring.

Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance Spectroscopy, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of the target quinoxaline sulfonamides. Each method provides unique information about the molecule's framework and functional groups.

Infrared (IR) Spectroscopy is utilized to identify the presence of key functional groups. For quinoxaline sulfonamide derivatives, characteristic absorption bands confirm the successful incorporation of the sulfonamide moiety. For instance, the IR spectrum of 2,3-diphenylquinoxaline-7-sulfonamide, a positional isomer of the title compound, displays significant peaks at 3423 cm⁻¹ and 1384 cm⁻¹, corresponding to the N-H stretching of the sulfonamide group, and a peak at 1173 cm⁻¹ for the S=O stretching vibration. ijpras.com Similarly, the precursor, 2,3-diphenylquinoxaline-7-sulfonylchloride, shows bands at 1348 cm⁻¹ and 1173 cm⁻¹ for the sulfonyl chloride group. ijpras.com In other related derivatives like 2,3-dichloroquinoxaline-6-morpholyl sulphonamide, the disappearance of hydroxyl (OH) bands after chlorination and the appearance of characteristic C-Cl bands confirm the chemical transformation. pjsir.org

Nuclear Magnetic Resonance (NMR) Spectroscopy , including ¹H NMR and ¹³C NMR, offers detailed information about the carbon-hydrogen framework of the molecule. In the ¹H NMR spectrum of 2,3-diphenylquinoxaline-7-sulfonylchloride, aromatic protons appear in the δ 7.24-7.35 ppm range. ijpras.com For more complex, non-symmetrical quinoxaline derivatives, the quinoxaline moiety typically shows four distinct proton signals and four quaternary carbon signals, whereas symmetrical structures show fewer signals due to chemical equivalence. nih.gov For example, symmetrical 2,3-disubstituted quinoxalines may show only two peaks for the quinoxaline moiety protons in ¹H NMR and two quaternary carbon signals in ¹³C NMR. nih.gov The presence of specific substituents is also confirmed by their characteristic signals, such as methoxy (B1213986) groups appearing as singlets around δ 3.76-3.81 ppm. nih.gov

Mass Spectrometry (MS) is employed to determine the molecular weight of the synthesized compounds, which corroborates the proposed structure. The mass spectrum of 2,3-diphenylquinoxaline-7-sulfonylchloride shows a molecular ion peak (m/z) at 385, confirming its molecular weight. ijpras.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, further solidifying the elemental composition of the synthesized molecules. acs.org

The table below summarizes representative spectroscopic data for some quinoxaline derivatives, illustrating the application of these analytical techniques.

Compound/DerivativeAnalytical TechniqueKey Findings/Characteristic SignalsReference
2,3-diphenylquinoxaline-7-sulfonylchloride IR (KBr)1348, 1173 cm⁻¹ (SO₂Cl); 1622 cm⁻¹ (C=N); 3057 cm⁻¹ (Ar-H) ijpras.com
¹H NMR (CDCl₃)δ 7.35, 7.28, 7.24 ppm (aromatic protons) ijpras.com
Mass Spectrometrym/z: 385 (M⁺) ijpras.com
2,3-diphenylquinoxaline-7-sulfonamide IR (KBr)3423, 3388 cm⁻¹ (NH₂); 1384, 1173 cm⁻¹ (SO₂); 1674 cm⁻¹ (C=N) ijpras.com
Symmetrically 2,3-disubstituted quinoxalines ¹H & ¹³C NMRShow two proton peaks and two quaternary carbon peaks for the quinoxaline moiety due to molecular symmetry. nih.gov
Non-symmetrically substituted quinoxalines ¹H & ¹³C NMRShow four distinct proton signals and four quaternary carbon signals for the quinoxaline moiety. nih.gov
2,3-dichloroquinoxaline-6-morpholyl sulphonamide IRDisappearance of OH bands from the dihydroxy precursor confirms the reaction. pjsir.org
Methylated quinoxaline derivative ¹H NMR (DMSO-d₆)δ 2.8 (s, SCH₃), 3.1-3.8 (m, morpholinyl with NCH₃), 8.2-9.1 (m, Ar-H) pjsir.org

Chromatographic Monitoring of Reaction Progression (e.g., Thin-Layer Chromatography)

Chromatographic methods are essential for monitoring the progress of a chemical reaction, determining the completion of the reaction, and identifying the number of components in the reaction mixture.

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique widely used in the synthesis of quinoxaline derivatives. ijpras.comchemistryjournal.in The progress of reactions, such as the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds or the substitution on a quinoxaline core, is conveniently monitored by TLC. chemistryjournal.innih.gov By spotting the reaction mixture on a TLC plate (commonly silica (B1680970) gel) alongside the starting materials, one can observe the gradual disappearance of the reactant spots and the appearance of the product spot. chemistryjournal.in The reaction is considered complete when the starting material spot is no longer visible. chemistryjournal.in

The choice of eluent or mobile phase is critical for achieving good separation. A common solvent system used for quinoxaline synthesis is a mixture of n-hexane and ethyl acetate. chemistryjournal.in Visualization of the spots on the TLC plate is typically achieved under UV light (254 nm), where the aromatic quinoxaline compounds are often fluorescent or UV-active. nih.gov

The table below outlines the typical application of TLC in the synthesis of quinoxaline derivatives.

ApplicationStationary PhaseMobile Phase (Eluent)Visualization MethodPurposeReference
Monitoring Quinoxaline Synthesis Silica Gel GF 254Mixture of n-hexane and ethyl acetateUV Light (254 nm)To track the consumption of reactants and formation of the product. ijpras.comchemistryjournal.in
Purity Check of Synthesized Compounds Silica gel-coated aluminum plates (60 F254)Chloroform and Methanol (9:1)UV Light (254 nm and 366 nm)To assess the purity of the final compounds and intermediates. nih.gov
Monitoring Condensation Reactions TLC platesAppropriate solvent mixtureUV LightTo determine the endpoint of the reaction between amines and sulfonyl chlorides. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies of 2,3-Diphenylquinoxaline-6-sulfonamide and its Derivatives

Molecular docking is a key computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is crucial for understanding the structure-activity relationships (SAR) of this compound derivatives.

Molecular docking studies have been pivotal in revealing how derivatives of this compound interact with various protein targets. The sulfonamide moiety (-SO₂NH₂) is a significant pharmacophore, known for its ability to form hydrogen bonds with amino acid residues within the active sites of biological targets. researchgate.net This sulfonyl group, combined with the rigid quinoxaline (B1680401) core, helps to position the side chains for optimal binding. researchgate.net

For instance, in studies targeting the allosteric site of plasmodium cysteine protease falcipain-2, specific derivatives of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide have demonstrated the formation of multiple hydrogen bonds. bohrium.comresearchgate.net The derivative N-(2-thiazol-4yl)-acetyl-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide and N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide were both found to form five hydrogen bonds within the enzyme's allosteric site. bohrium.comresearchgate.net Similarly, other derivatives formed four hydrogen bonds, indicating strong interactions with the target. bohrium.comresearchgate.net

When targeting the receptor-binding domain (RBD) of the SARS-CoV-2 Spike Glycoprotein (B1211001), derivatives of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide also showed significant hydrogen bonding. researchgate.netbenthamdirect.com One particular compound, F1, was observed to form four hydrogen bonds, while others, like F4 and F10, formed two hydrogen bonds each with the RBD. benthamdirect.com The ability of the sulfonamide group to act as a hydrogen bond acceptor is a recurring theme in these interactions. nih.govresearchgate.net The amino protons of the sulfonamide often show a preference for bonding with sulfonyl oxygens, while amido protons tend to bond with heterocyclic nitrogen atoms. researchgate.netnih.gov Beyond hydrogen bonds, other interactions such as π-π stacking involving the phenyl rings are also crucial for stabilizing the ligand-protein complex. researchgate.net

Docking studies provide quantitative estimates of binding affinity, typically expressed as a docking score in kcal/mol. These scores help in ranking potential drug candidates and prioritizing them for further synthesis and testing. bohrium.comresearchgate.net

For derivatives of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide targeting the SARS-CoV-2 Spike Glycoprotein RBD, docking scores were found to be in the range of -9.0 to -10.1 kcal/mol. researchgate.netbenthamdirect.com These strong binding affinities suggested a high potential for these compounds to act as inhibitors. researchgate.netbenthamdirect.com In another study focusing on α-glucosidase inhibitors, diphenylquinoxaline-6-carbohydrazide hybrids, which are structurally related, showed docking scores ranging from -2.207 to -5.802 kcal/mol. nih.gov The most potent derivative in this series had a docking score of -5.802 kcal/mol, which correlated well with its experimental inhibitory activity. nih.gov

Similarly, when targeting c-Met kinase, a set of 12 designed 2,3-diphenylquinoxaline (B159395) derivatives were evaluated, with one compound showing a particularly good binding energy and a corresponding IC50 value of 1.1μM. researchgate.net These quantitative analyses are essential for establishing a correlation between the predicted binding affinity and the observed biological activity.

Docking Scores of this compound Derivatives Against Various Protein Targets
Derivative ClassProtein TargetDocking Score Range (kcal/mol)Reference
N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamideSARS-CoV-2 Spike Glycoprotein (RBD)-9.0 to -10.1 researchgate.netbenthamdirect.com
Diphenylquinoxaline-6-carbohydrazide hybridsα-Glucosidase-2.207 to -5.802 nih.gov
Amino acid-sulfonamide conjugatesHuman Carbonic Anhydrase-I-6.9 to -7.8 researchgate.net

Molecular Dynamics Simulations to Assess Complex Stability and Conformational Changes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time. tandfonline.com These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more accurate estimation of binding free energy. nih.govresearchgate.net

For a novel quinoxaline derivative targeting the HIV reverse transcriptase enzyme, MD simulations were used to validate the docking results and assess the stability of the binding conformation. tandfonline.comnih.govresearchgate.net The results indicated that the new derivative was potent in terms of both binding affinity and the stability of its conformation within the enzyme's active site, suggesting it as a strong candidate for further optimization. nih.govresearchgate.net In studies of quinoxaline derivatives targeting c-Jun N-terminal kinases 1 (JNK 1), MD simulations were also employed to understand their potential as drug candidates by confirming the stability of the docked complexes. tandfonline.comnih.gov

Rational Drug Design Paradigms: Structure-Based and Ligand-Based Approaches

The development of this compound derivatives often employs rational drug design strategies, which can be broadly categorized as structure-based or ligand-based. bbau.ac.in

Structure-based drug design relies on the known three-dimensional structure of the target protein. bbau.ac.in This approach was used in the design of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives as potential antimalarial agents targeting the plasmodium cysteine protease falcipain-2. bohrium.comresearchgate.net By analyzing the binding mode of known inhibitors and the structure of the allosteric site, novel derivatives were designed, synthesized, and evaluated. bohrium.comresearchgate.net

Ligand-based drug design is utilized when the 3D structure of the target is unknown. This approach involves studying the properties of known active ligands to develop a pharmacophore model. nih.gov A primary virtual screening based on a pharmacophore model for colchicine (B1669291) binding site inhibitors of tubulin led to the selection of 2,3-diphenylquinoxaline as a lead compound for the synthesis of new anticancer agents. nih.gov This strategy highlighted that derivatives with electron-donating groups at positions 2 and 3 and electron-withdrawing groups at position 6 were the most active tubulin inhibitors. nih.gov

High-Throughput In Silico Screening and Virtual Screening Methodologies

Virtual screening (VS) and high-throughput in silico screening are cost-effective methods for identifying promising drug candidates from large compound libraries. nih.govtandfonline.comnih.gov These techniques were employed to identify quinoxaline derivatives as potent agents against various targets, including HIV reverse transcriptase and c-Jun N-terminal kinases 1. tandfonline.comnih.govtandfonline.comnih.gov

In the search for novel inhibitors of the SARS-CoV-2 Spike Glycoprotein, molecular docking tools were used to screen designed N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives. researchgate.netbenthamdirect.com This screening led to the identification of compounds with high binding affinities, which were then synthesized and subjected to further biological evaluation. researchgate.netbenthamdirect.com Similarly, a fragment-based drug design approach was used to synthesize and screen a new series of quinoxaline-sulfonamide derivatives for their potential as antidiabetic and anti-Alzheimer's agents. nih.govresearchgate.net

Predictive ADMET Analysis (Excluding Toxicity Profiles)

In addition to predicting binding affinity, computational tools are used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.govresearchgate.net This predictive analysis, often referred to as ADMET (with 'T' for toxicity, which is excluded here), is crucial for evaluating the drug-likeness of a compound. nih.gov

For various quinoxaline-sulfonamide derivatives, in silico ADMET analysis has been performed. nih.govresearchgate.net For example, newly designed 2,3-diphenylquinoxaline derivatives were checked for drug-likeness properties using software to predict their activity based on Lipinski's rule of five. researchgate.net All the designed compounds were found to obey Lipinski's rule, indicating good potential for oral bioavailability, and were subsequently advanced to molecular modeling studies. researchgate.net Similar ADMET predictions were performed for quinoxaline-sulfonamide fragments designed as α-glucosidase and α-amylase inhibitors, providing a comprehensive in silico profile alongside docking simulations and DFT calculations. nih.govresearchgate.net

Predicted ADME Properties of Selected Quinoxaline Derivatives
Compound SeriesADME ParameterFindingReference
Designed 2,3-diphenylquinoxaline derivativesDrug-Likeness (Lipinski's Rule)All 12 designed compounds obeyed Lipinski's rule. researchgate.net
Thienopyrimidine-sulfonamide hybridsLipophilicity (logP)All tested compounds recorded logP < 5, indicating high cell membrane tolerability. nih.gov
Thienopyrimidine-sulfonamide hybridsMolecular Weight (MW)MW is less than 500, consistent with Lipinski's rule. nih.gov
Thienopyrimidine-sulfonamide hybridsHydrogen Bond Acceptors (HBA)HBA count is < 10. nih.gov
Thienopyrimidine-sulfonamide hybridsHydrogen Bond Donors (HBD)HBD count is 2 or 4. nih.gov

Assessment of Drug-Likeness Parameters

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. This assessment is often guided by a set of rules, with Lipinski's Rule of Five and Veber's Guidelines being the most prominent.

Lipinski's Rule of Five

Formulated by Christopher A. Lipinski, this rule of thumb predicts that poor absorption or permeation is more likely when there are more than 5 hydrogen bond donors, 10 hydrogen bond acceptors, the molecular weight (MW) is greater than 500 g/mol , and the calculated octanol-water partition coefficient (logP) is greater than 5.

For this compound, computational analysis reveals the following parameters:

Parameter Value Lipinski's Rule of Five Compliance
Molecular Weight361.42 g/mol Yes (< 500 g/mol )
Hydrogen Bond Donors1Yes (≤ 5)
Hydrogen Bond Acceptors4Yes (≤ 10)
Calculated logP (XLOGP3)3.86Yes (≤ 5)

This data is based on computationally predicted values.

As indicated in the table, this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well within the acceptable range, and it possesses a limited number of hydrogen bond donors and acceptors, which is favorable for membrane permeability. Furthermore, its calculated logP value suggests a balanced lipophilicity, crucial for both solubility in aqueous biological fluids and partitioning into lipidic membranes. Studies on various N-substituted derivatives of this compound have also reported compliance with Lipinski's rules, suggesting a favorable drug-like scaffold. researchgate.net

Veber's Guidelines

Veber's guidelines supplement Lipinski's rule by considering molecular flexibility and polar surface area as key determinants of oral bioavailability. These guidelines suggest that a compound is more likely to be orally active if it has 10 or fewer rotatable bonds and a polar surface area (PSA) of 140 Ų or less.

The computationally predicted values for this compound are as follows:

Parameter Value Veber's Guidelines Compliance
Number of Rotatable Bonds3Yes (≤ 10)
Topological Polar Surface Area (TPSA)93.95 ŲYes (≤ 140 Ų)

This data is based on computationally predicted values.

This compound meets both of Veber's criteria. The low number of rotatable bonds indicates a relatively rigid structure, which can be advantageous for binding to a biological target and may reduce the entropic penalty upon binding. The topological polar surface area is also well within the recommended range, suggesting good potential for intestinal absorption and cell membrane permeation.

Computational Prediction of Bioavailability

Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical parameter for oral drug candidates. In silico models, such as the one provided by the SwissADME web tool, can offer a preliminary assessment of a compound's potential bioavailability. nih.gov

The bioavailability score is a composite metric that takes into account several of the aforementioned physicochemical properties. For this compound, the predicted bioavailability score is 0.55 . This score is derived from a consensus of its drug-like properties and suggests a good probability of the compound having favorable oral bioavailability.

Furthermore, in silico ADME studies conducted on N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives, which share the same core structure, have indicated that these molecules exhibit optimal bioavailability. researchgate.net These findings lend further support to the prediction that the parent compound, this compound, possesses the intrinsic properties necessary for good oral absorption and systemic availability. The collective analysis of Lipinski's and Veber's parameters, along with the calculated bioavailability score, strongly indicates that this compound has a promising drug-like profile.

Structure Activity Relationship Sar Studies

Influence of Substituent Variations on Biological Efficacy

The biological activity of 2,3-diphenylquinoxaline-6-sulfonamide derivatives is profoundly influenced by the nature and position of various substituents on the quinoxaline (B1680401) core and the sulfonamide moiety. Research has demonstrated that strategic modifications can enhance activities ranging from anticancer and antimicrobial to anti-inflammatory and enzyme inhibition.

In the realm of anticancer research, studies have shown that the substitution pattern on the phenyl rings and the quinoxaline nucleus plays a critical role. For instance, it has been observed that compounds featuring electron-donating functionalities at the 2 and 3 positions of the quinoxaline ring, coupled with electron-withdrawing groups at the 6-position, are among the most potent tubulin inhibitors. nih.govresearchgate.net One study highlighted that a chlorophenyl-containing quinoxaline sulfonamide and a pyridine (B92270) moiety-containing derivative exhibited significant anticancer activities against a panel of cancer cell lines.

The anti-inflammatory potential of these compounds has also been investigated. A series of 2,3-diphenyl-7-sulfonamide quinoxaline derivatives were synthesized and evaluated for their anti-inflammatory activity. ijpras.com The results, measured by the percentage of edema inhibition, indicated that specific substitutions on the sulfonamide nitrogen led to varying degrees of efficacy.

Furthermore, the antimicrobial properties of these derivatives are highly dependent on the substituents. The introduction of an ortho-hydroxy group on the phenylsulfonamide moiety was found to increase antibacterial activity, while a 2-chlorophenyl substituent resulted in moderate activity. researchgate.net Conversely, the presence of a methoxyphenyl group was shown to decrease antibacterial efficacy. researchgate.net Another study revealed that N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide and its 5-yl isomer demonstrated potent dual antimicrobial and antimalarial activities. nih.govnih.gov

The inhibitory effects on enzymes such as α-glucosidase and α-amylase are also sensitive to substituent changes. A study on quinoxaline-sulfonamide derivatives showed that a bis-sulfonamide quinoxaline derivative displayed the most potent activity against both enzymes. nih.gov

The following tables summarize the biological efficacy of various substituted this compound derivatives based on available research data.

Table 1: Anticancer Activity of 2,3-Diphenylquinoxaline (B159395) Derivatives

CompoundSubstituent(s)Cell LineIC50 (µM)
7e 3-fluorophenyl-110.6 ± 6.0
7o --145.4 ± 5.0
7a --154.8 ± 3.0
7b --175.0 ± 5.9
11a -MCF-7Highest inhibitory action
6 -MCF-7Lowest inhibitory action
Data sourced from multiple studies focusing on α-glucosidase inhibition and general anticancer activity. nih.govnih.gov

Table 2: Anti-inflammatory Activity of 2,3-Diphenyl-7-sulfonamide Quinoxaline Derivatives

CompoundSubstituent on Sulfonamide% Inhibition of Edema
L1 -19.15
L2 -8.16
L5 -17.90
Diclofenac sodium (Standard) -22.95
Data represents activity after 6 hours. ijpras.com

Table 3: Enzyme Inhibitory Activity of Quinoxaline-Sulfonamide Derivatives

CompoundEnzymeInhibitory Percentage (%)
Derivative 4 α-glucosidase75.36 ± 0.01
Derivative 4 α-amylase63.09 ± 0.02
Derivative 3 α-glucosidase44.93 ± 0.01
Derivative 3 α-amylase38.95 ± 0.01
Acarbose (Standard) α-glucosidase57.79 ± 0.01
Acarbose (Standard) α-amylase67.33 ± 0.01
Data from a study on antidiabetic potential. nih.gov

Identification of Key Pharmacophoric Elements for Target Interactions

Pharmacophore modeling is a crucial tool in drug discovery for identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. dovepress.comdergipark.org.trresearchgate.netmdpi.com For the this compound series, several key pharmacophoric features have been identified that are critical for their interaction with various biological targets.

The sulfonamide moiety (-SO2NH-) itself is a powerful pharmacophore, known to participate in hydrogen bonding with amino acid residues in the active sites of target proteins. researchgate.netmyskinrecipes.com This group is a key zinc-binding group in metalloenzymes like carbonic anhydrases. nih.gov

Molecular docking studies have provided significant insights into the binding modes of these compounds. For instance, in the context of antimalarial activity targeting the plasmodium cysteine protease falcipain-2, specific derivatives were found to form multiple hydrogen bonds within the allosteric site of the enzyme. nih.govnih.govresearchgate.net Notably, N-(2-thiazol-4yl)-acetyl-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide and N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide each formed five hydrogen bonds, indicating strong interactions with the target. nih.gov

A two-point pharmacophore model has been proposed for the antimicrobial activity of these compounds, where a heteroaromatic center separated from a hydrogen-bonding acceptor/donor group is considered essential for activity. ijpras.com The quinoxaline ring system, being a rigid and aromatic scaffold, provides the necessary framework for the precise spatial orientation of these pharmacophoric features. myskinrecipes.com

Correlative Analysis of In Silico Predictions and In Vitro Experimental Outcomes for SAR Elucidation

The integration of computational (in silico) methods with experimental (in vitro) testing is a powerful strategy for elucidating the structure-activity relationships of drug candidates. nih.govnih.govnih.govbrieflands.com This approach has been effectively applied to the study of this compound derivatives, providing a deeper understanding of their mechanism of action and guiding the design of more potent compounds.

Several studies have demonstrated a strong correlation between the predictions from molecular docking simulations and the outcomes of in vitro biological assays. For example, in the development of α-glucosidase inhibitors, the derivatives that showed the highest inhibitory activity in vitro also exhibited the best docking scores and favorable binding energies in silico. nih.gov The most potent derivative, 7e, which had an IC50 value of 110.6 ± 6.0 µM, also had a strong docking score, and its binding mode within the enzyme's active site was well-defined by the computational model. nih.gov

Similarly, in the search for novel antimalarial agents, the derivatives that were predicted to form a higher number of hydrogen bonds with the target enzyme, falcipain-2, were subsequently synthesized and found to exhibit significant antimalarial activity in vitro. nih.govnih.gov This correlation between the predicted binding affinity and the observed biological activity validates the computational model and provides confidence in its use for designing future derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to build models that can predict the biological activity of new compounds based on their chemical structures. nih.govnih.govnih.govbrieflands.com For instance, a 3D-QSAR model was developed for chromene-sulfonamide hybrids to predict their antibacterial activity, with the model showing good statistical significance and predictive ability. nih.gov These models often highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological potency of the compounds. nih.gov

The synergy between in silico and in vitro approaches allows for a more rational and efficient drug design process. Computational screening can prioritize which compounds to synthesize and test, saving time and resources. The experimental results, in turn, provide crucial feedback to refine and validate the computational models, leading to a more accurate understanding of the SAR. nih.govresearchgate.net

Targeted Biological Activities and Proposed Mechanistic Pathways

Antimicrobial Activitiesijidd.combohrium.comresearchgate.netresearchgate.netmedchemexpress.comnih.gov

The core structure of 2,3-diphenylquinoxaline (B159395), combined with the sulfonamide moiety, has demonstrated notable antimicrobial properties. ijidd.combohrium.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their efficacy against a variety of microbial pathogens, showing potential as both antibacterial and antifungal agents. bohrium.comresearchgate.netnih.gov The quinoxaline (B1680401) nucleus itself is found in several antibiotics, such as echinomycin (B1671085) and actinoleutin, which are known to inhibit the growth of gram-positive bacteria. ijidd.com The addition of a sulfonamide group is believed to potentiate this antimicrobial action. ijidd.com

Derivatives of 2,3-diphenylquinoxaline-6-sulfonamide have shown a range of antibacterial efficacy. ijidd.comresearchgate.net Studies indicate that these compounds are effective against both gram-positive and certain gram-negative bacteria. ijidd.comnih.gov For instance, a sulfonic acid amide derivative of 2,3-diphenyl quinoxaline demonstrated good antibacterial activity against both types of organisms when compared to the standard drug Ofloxacin. researchgate.net

The proposed mechanism for the antibacterial action of sulfonamide-containing compounds is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). ijidd.comwikipedia.org DHPS is a crucial enzyme in the bacterial synthesis of folic acid, a nutrient essential for the production of nucleic acids (DNA and RNA). ijidd.comwikipedia.orgpatsnap.com By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), the sulfonamide molecule binds to the enzyme's active site, blocking the synthesis of dihydropteroate. ijidd.compatsnap.com This action halts the folate pathway, preventing the bacteria from dividing and resulting in a bacteriostatic effect. ijidd.comwikipedia.org While this is a well-established mechanism for sulfonamide drugs, further investigation is needed to definitively confirm this as the primary mode of action for this compound and its derivatives. ijidd.com

Table 1: Antibacterial Activity of this compound Derivatives
CompoundBacterial StrainActivity LevelSource
Sulfonic acid amide derivativeGram-positive & Gram-negative organismsGood activity compared to Ofloxacin researchgate.net
N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives (general)Various bacterial strainsDemonstrated antibacterial activity bohrium.comresearchgate.net
Benzylidene derivatives of substituted quinoxalineVarious bacterial strainsPromising activity, equipotent to sulphonamido quinoxaline derivatives ijidd.com

In addition to antibacterial properties, derivatives of this compound have been evaluated for their antifungal potential. ijidd.combohrium.comresearchgate.net Studies involving N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have confirmed their antifungal activity in vitro. bohrium.comresearchgate.net Specifically, compounds S9 (N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide) and S10 (N-(1H-benzo[d]imidazol-5-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide) were highlighted for showing potent dual antifungal and antimalarial activities. bohrium.comresearchgate.net Research has also shown that certain derivatives produce promising activity against various fungal strains, with efficacy sometimes increasing with concentration. ijidd.com

Table 2: Antifungal Activity of this compound Derivatives
CompoundFungal StrainActivity LevelSource
N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives (general)Various fungal strainsDemonstrated antifungal activity bohrium.comresearchgate.net
Compound S9Not specifiedPotent dual antifungal and antimalarial activity bohrium.comresearchgate.net
Compound S10Not specifiedPotent dual antifungal and antimalarial activity bohrium.comresearchgate.net
Benzylidene derivativesVarious fungal strainsPromising activity ijidd.com

Antimalarial Potentialbohrium.comresearchgate.net

The quest for new antimalarial agents has led researchers to explore quinoxaline-sulfonamide hybrids. Historically, sulfonamides like sulfadiazine (B1682646) were used to treat malaria by disrupting the essential folate biosynthesis pathway in the parasite. bohrium.comresearchgate.net Building on this, novel N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been designed and synthesized, showing promising results against Plasmodium falciparum, the deadliest malaria parasite. bohrium.comresearchgate.net All tested derivatives in one study exhibited sufficient sensitivity to the P. falciparum strain when compared to standard drugs. bohrium.comresearchgate.net

A key target for antimalarial drug development is falcipain-2, a cysteine protease enzyme of P. falciparum. researchgate.netfrontiersin.org This enzyme is vital for the parasite's life cycle, as it plays a major role in the degradation of hemoglobin within the host's red blood cells. researchgate.netdiscoveryjournals.org Inhibiting falcipain-2 disrupts this process, leading to the parasite's death. researchgate.net

Molecular docking studies have been employed to analyze the binding of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives to the allosteric site of falcipain-2. bohrium.comresearchgate.net These computational analyses predicted strong binding interactions. For example, compounds S6 and S9 were predicted to form five hydrogen bonds, while S8 and S10 were predicted to form four hydrogen bonds with the enzyme's allosteric site. bohrium.com These in silico findings supported the subsequent wet lab synthesis and in vitro testing, where derivatives S9 and S10, in particular, demonstrated potent antimalarial and antimicrobial activities. bohrium.comresearchgate.net

Table 3: Antimalarial Potential and Falcipain-2 Inhibition of this compound Derivatives
CompoundTargetKey FindingsSource
N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives (general)Plasmodium falciparumSufficient sensitivity compared to standards. bohrium.comresearchgate.net
Compound S6 (N-(2-thiazol-4yl)-acetyl-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide)Falcipain-2 (in silico)Predicted to form 5 hydrogen bonds with the allosteric site. bohrium.com
Compound S9 (N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide)Falcipain-2 (in silico & in vitro)Predicted to form 5 hydrogen bonds; showed potent antimalarial activity. bohrium.comresearchgate.net
Compound S8 (N-(2-1H-imidazol-2yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide)Falcipain-2 (in silico)Predicted to form 4 hydrogen bonds with the allosteric site. bohrium.com
Compound S10 (N-(1H-benzo[d]imidazol-5-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide)Falcipain-2 (in silico & in vitro)Predicted to form 4 hydrogen bonds; showed potent antimalarial activity. bohrium.comresearchgate.net

Antiviral Efficacy, with a Focus on SARS-CoV-2 Inhibitionbenthamdirect.comresearchgate.net

In the context of the COVID-19 pandemic, researchers have investigated the potential of various compounds to inhibit SARS-CoV-2. The this compound scaffold has emerged as a candidate for developing inhibitors targeting the virus. benthamdirect.comresearchgate.net

The entry of the SARS-CoV-2 virus into human host cells is initiated by the interaction between the receptor-binding domain (RBD) of its spike glycoprotein (B1211001) and the human angiotensin-converting enzyme 2 (hACE2) receptor. benthamdirect.comnih.gov This interaction makes the RBD an attractive target for designing antiviral inhibitors. benthamdirect.comnih.gov

Novel N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and evaluated using molecular docking tools for their ability to inhibit the RBD of the SARS-CoV-2 spike glycoprotein. benthamdirect.comresearchgate.net The in silico results were promising, with all designed derivatives showing very good binding affinities, ranging from -9.0 to -10.1 kcal/mol. benthamdirect.com These predicted affinities were better than those of some drugs under investigation for treating COVID-19. benthamdirect.comresearchgate.net The studies highlighted that specific derivatives could form multiple hydrogen bonds with the RBD. For instance, compound F1 was shown to form four hydrogen bonds, while compounds F4 and F10 each formed two hydrogen bonds with the target domain. benthamdirect.comresearchgate.net These findings suggest that N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have the potential to be developed into inhibitors of SARS-CoV-2. benthamdirect.comresearchgate.net

Table 4: In Silico Docking Results of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives Against SARS-CoV-2 Spike Glycoprotein RBD
CompoundBinding Affinity (kcal/mol)Hydrogen Bonds with RBDSource
Designed Derivatives (general)-9.0 to -10.1Varies benthamdirect.com
Compound F1Not specified4 benthamdirect.comresearchgate.net
Compound F4Not specified2 benthamdirect.comresearchgate.net
Compound F10Not specified2 benthamdirect.comresearchgate.net

Inhibition of SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is an essential enzyme for the virus's life cycle, as it processes viral polyproteins to generate functional proteins required for replication. researchgate.netnih.govnih.gov This critical role makes Mpro a primary target for the development of antiviral drugs to combat COVID-19. nih.govnih.gov The inhibition of Mpro can effectively block viral maturation and spread. europeanreview.org

Despite the intense research focus on Mpro inhibitors, specific studies detailing the inhibitory activity of This compound against SARS-CoV-2 Mpro are not prominently available in the reviewed literature. Research has explored a wide range of chemical structures as Mpro inhibitors, including plant-derived flavonoids and other synthetic compounds, but specific enzymatic inhibition data (such as IC50 values) for this compound is not specified. europeanreview.orgnews-medical.net

Anticancer and Antiproliferative Activities

The quinoxaline scaffold is a well-established pharmacophore in the design of anticancer agents, and numerous derivatives have been investigated for their therapeutic potential. researchgate.netmdpi.com Similarly, the sulfonamide group is a key component in several approved anticancer drugs, which act through various mechanisms including the inhibition of enzymes like carbonic anhydrase and tyrosine kinase. researchgate.netnih.gov

However, specific research quantifying the anticancer and antiproliferative effects of This compound is not detailed in the available search results. While general reviews mention the anticancer potential of the combined quinoxaline-sulfonamide structure, specific data from cell-line studies (e.g., GI50 or IC50 values against cancer cells) for this particular compound is absent. mdpi.com

Receptor tyrosine kinases are crucial mediators of cell signaling pathways that control cell growth, proliferation, and differentiation. Their dysregulation is a hallmark of many cancers, making them important therapeutic targets. nih.gov The c-Met kinase, for instance, is often overexpressed in various tumors and contributes to tumor progression and metastasis. nih.gov Sulfonamide-containing drugs have been successfully developed as tyrosine kinase inhibitors. researchgate.netnih.gov

There is no specific information in the search results indicating that This compound has been evaluated as a modulator of tyrosine kinase receptors or as a specific inhibitor of c-Met kinase.

Maternal Embryonic Leucine Zipper Kinase (MELK) is another kinase implicated in tumorigenesis and is considered a potential therapeutic target in several cancers. No scientific literature was found that investigates or reports on the inhibition of MELK by This compound .

A common mechanism for anticancer agents is the disruption of the cell cycle and the induction of programmed cell death (apoptosis). Various sulfonamide derivatives have been shown to induce cell cycle arrest, often at the G2/M or G0/G1 phases, and trigger apoptosis through intrinsic and/or extrinsic pathways in cancer cells. nih.govualberta.caresearchgate.net These mechanisms involve the modulation of key regulatory proteins such as caspases. nih.govfrontiersin.org

Despite this, studies specifically demonstrating the ability of This compound to induce cell cycle arrest or apoptosis in cancer cell lines are not available in the provided search results.

Other Emerging Biological Activities (e.g., Antileishmanial, Antitrypanosomal, Dipeptidyl Peptidase-IV (DPP-IV) Inhibition)

The structural framework of quinoxaline and sulfonamide derivatives has been explored for a wide array of other therapeutic applications.

Antileishmanial and Antitrypanosomal Activity: Leishmaniasis and trypanosomiasis are parasitic diseases for which new therapies are needed. nih.gov Research has shown that some quinoxaline derivatives possess antileishmanial activity against Leishmania amazonensis. nih.govnih.gov Likewise, other distinct sulfonamide derivatives have demonstrated activity against Trypanosoma brucei. nih.govresearchgate.net However, no studies were found that specifically evaluate This compound for either antileishmanial or antitrypanosomal properties.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for managing type 2 diabetes. mdpi.comnih.gov Several heterocyclic compounds, including some quinoxaline-sulfonamide scaffolds, have been investigated as DPP-IV inhibitors. researchgate.netresearchgate.net For example, derivatives of 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide have shown promise as DPP-4 inhibitors. researchgate.net Nevertheless, there is no specific data available regarding the DPP-IV inhibitory activity of This compound .

Future Research Directions and Therapeutic Implications

Optimization and Development of Advanced 2,3-Diphenylquinoxaline-6-sulfonamide Derivatives

The development of advanced this compound derivatives is a key area of ongoing research, focusing on enhancing potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are crucial in guiding the rational design of new analogues. mdpi.com

Key optimization strategies include:

Modification of the Sulfonamide Group: The primary and secondary amines attached to the sulfonyl chloride intermediate can be varied to introduce different aliphatic and aromatic substituents. mdpi.comijpras.com This allows for the exploration of a wide chemical space to improve interactions with biological targets.

Substitution on the Phenyl Rings: Altering the substituents on the 2,3-diphenyl groups can influence the electronic and steric properties of the molecule, potentially enhancing binding affinity and specificity. For instance, the introduction of chlorophenyl and pyridine (B92270) moieties has been shown to yield significant anticancer activity against various cancer cell lines. mdpi.com

Linker Modification: In more complex derivatives, the nature of the linker connecting the quinoxaline (B1680401) core to other pharmacophores is critical. Studies on related quinoxaline derivatives have shown that an NH-CO linker can increase activity, whereas aliphatic linkers or the inclusion of sulfonamide and thiourea (B124793) systems can decrease or block activity. mdpi.com

Research has demonstrated that specific substitutions lead to potent biological activities. For example, novel N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have shown promising antimalarial, antifungal, and antibacterial properties. bohrium.comresearchgate.net Specifically, compounds incorporating N-(1H-benzo[d]imidazol-2-yl)aminophenyl and N-(1H-benzo[d]imidazol-5-yl)aminophenyl groups exhibited potent dual antimicrobial and antimalarial activities. bohrium.comresearchgate.net

Table 1: Examples of Biologically Active this compound Derivatives
Derivative NameSubstitution/ModificationObserved Biological ActivityReference
N-(2-thiazol-4yl)-acetyl-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamideThiazolyl-acetyl-aminophenyl group on sulfonamideAntimalarial, Antifungal, Antibacterial bohrium.com
N-(1H-benzo[d]imidazol-2-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamideBenzo[d]imidazolyl-aminophenyl group on sulfonamidePotent dual Antimicrobial and Antimalarial bohrium.comresearchgate.net
N-(1H-benzo[d]imidazol-5-yl)aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamideBenzo[d]imidazolyl-aminophenyl group on sulfonamidePotent dual Antimicrobial and Antimalarial bohrium.comresearchgate.net
Quinoxaline sulfonamide with chlorophenyl moietyChlorophenyl group substitutionAnticancer (Leukemia, Colon, Breast cancer, etc.) mdpi.com
Quinoxaline sulfonamide with pyridine moietyPyridine group substitutionAnticancer (Leukemia, Colon, Breast cancer, etc.) mdpi.com

Identification and Validation of Novel Biological Targets

While various biological activities have been reported, the precise molecular targets for many this compound derivatives remain to be fully identified and validated. Future research will focus on moving beyond phenotypic screening to pinpoint the specific enzymes, receptors, or cellular pathways through which these compounds exert their effects.

Potential and identified targets include:

Enzymes: The sulfonamide moiety is known to target a range of enzymes. researchgate.net For quinoxaline sulfonamides, potential targets include carbonic anhydrase, tyrosine kinase, and matrix metalloproteinases. researchgate.net In the context of malaria, derivatives have been designed to target the allosteric site of the plasmodium cysteine protease falcipain-2. bohrium.comresearchgate.net

Viral Proteins: Certain N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives have been designed and evaluated as potential inhibitors of the Receptor-Binding Domain (RBD) of the SARS-CoV-2 Spike Glycoprotein (B1211001), a critical target for preventing viral entry into host cells. researchgate.neteurekaselect.combenthamdirect.com

Inflammasomes: Related sulfonamide-substituted compounds have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system. nih.gov Further investigation could reveal if this compound derivatives share this activity.

Target validation is a critical step that ensures the engagement of the target provides a potential therapeutic benefit. nih.gov Techniques such as chemical proteomics, utilizing tools like photoaffinity probes, can be employed to identify direct binding partners in a cellular context. nih.gov Once a target is identified, genetic and clinical data can help validate its relevance to the disease, providing greater confidence for advancing a compound through the drug development pipeline. nih.gov

In-depth Mechanistic Elucidation of Observed Biological Actions

A thorough understanding of the molecular mechanism of action is fundamental for the rational development of therapeutic agents. For this compound and its derivatives, future studies must aim to elucidate the precise biochemical and cellular events that follow target engagement.

Initial mechanistic insights suggest several modes of action:

Enzyme Inhibition: As competitive antagonists, sulfonamides can interfere with metabolic pathways. For instance, their antimalarial activity is linked to the disruption of the folate biosynthesis process, which is vital for parasite survival, by acting as structural analogues of p-aminobenzoic acid (PABA). bohrium.comnih.gov

Disruption of Protein-Protein Interactions: In the case of viral inhibition, derivatives are thought to bind to the RBD of the SARS-CoV-2 spike protein, preventing its interaction with the human ACE2 receptor and thus blocking viral invasion. benthamdirect.com

DNA Interaction: The quinoxaline core itself is known to be a DNA-binding pharmacophore, with some antibiotics like Echinomycin (B1671085) functioning by preventing DNA-directed RNA synthesis. ijpras.com

Future mechanistic studies should employ a combination of in vitro biochemical assays, cell-based functional assays, and advanced structural biology techniques (e.g., X-ray crystallography, Cryo-EM) to visualize the binding interactions between the compounds and their validated targets at an atomic level.

Strategies for Overcoming Multi-Drug Resistance

Multi-drug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporter proteins like P-glycoprotein (P-gp), MRP1, and BCRP. nih.gov These transporters actively efflux chemotherapeutic agents from cancer cells, reducing their efficacy. nih.gov Quinoxaline derivatives have emerged as promising candidates to combat antimicrobial resistance, and related quinazoline (B50416) scaffolds have been studied as MDR reversers in cancer. nih.govnih.gov

Future research should focus on designing this compound derivatives that can act as potent inhibitors of these ABC transporters. The strategy involves co-administering these compounds with conventional anticancer drugs to restore their intracellular concentration and therapeutic effectiveness. nih.gov

Key design considerations for developing MDR reversers include:

Structural Modifications: The insertion of secondary or tertiary protonable amines and specific aryl residues (e.g., anthracene, methoxy-substituted aryl moieties) onto the core scaffold can enhance interaction with and inhibition of P-gp. nih.gov

Selective Inhibition: Developing derivatives that selectively inhibit specific transporters (e.g., P-gp over MRP1 or BCRP) could lead to more targeted therapies with fewer off-target effects. nih.gov

By preventing the efflux of cytotoxic drugs, these quinoxaline-based compounds could resensitize resistant tumors and delay the emergence of MDR, representing a valuable strategy to improve clinical outcomes. oncotarget.comresearchgate.net

Potential for Combination Therapies and Synergistic Effects

The multifaceted biological profile of this compound derivatives makes them ideal candidates for combination therapies. Synergistic interactions, where the combined effect of two drugs is greater than the sum of their individual effects, can lead to enhanced efficacy and a reduction in required doses, thereby minimizing toxicity.

Potential combination strategies include:

Anticancer Therapy: Combining MDR-reversing quinoxaline sulfonamides with standard chemotherapeutic agents is a primary area of interest. nih.gov This approach could overcome resistance in refractory tumors.

Antimicrobial Therapy: While many sulfonamides are bacteriostatic, they can be combined with bactericidal agents or other classes of antibiotics to achieve a more potent effect. nih.gov For example, the combination of sulfonamides with diaminopyrimidines like trimethoprim, which also targets the folate pathway, has been a longstanding clinical strategy. nih.gov

Anti-inflammatory and Anticancer Synergy: Given that inflammation is a key component of the tumor microenvironment, combining a derivative with anti-inflammatory properties with a cytotoxic agent could provide a dual-pronged attack on cancer.

Future studies should systematically evaluate various drug combinations in preclinical models to identify synergistic pairs, determine optimal ratios, and elucidate the mechanisms underlying the observed synergy. This approach holds significant promise for developing more effective treatment regimens for a range of complex diseases.

Q & A

Q. What are the established synthetic routes for 2,3-diphenylquinoxaline-6-sulfonamide, and how can purity be optimized?

The compound is synthesized via multi-step reactions starting with condensation of benzil derivatives with o-phenylenediamine to form the quinoxaline core. Subsequent sulfonation at the 6-position introduces the sulfonamide group. Siddiqui et al. (2021) optimized purity using column chromatography (silica gel, ethyl acetate/hexane gradient) and characterized intermediates via 1H^1H-NMR and LC-MS . Recrystallization in ethanol further enhances purity.

Q. Which analytical techniques are critical for structural validation of this compound derivatives?

Key techniques include:

  • X-ray crystallography (for unambiguous confirmation, as demonstrated in related quinoxaline structures ).
  • NMR spectroscopy (1H^1H, 13C^{13}C) to confirm substitution patterns and sulfonamide linkage .
  • Mass spectrometry (HRMS/ESI-MS) for molecular weight validation .

Q. How are preliminary biological activities of this compound assessed?

Siddiqui et al. (2021) employed:

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against E. coli, S. aureus, and C. albicans .
  • Antimalarial testing : Plasmodium falciparum culture (IC50_{50} determination) .
  • In vitro enzyme inhibition : DPP-IV inhibition assays (IC50_{50} < 10 µM in Syam et al., 2021) .

Advanced Research Questions

Q. What computational strategies are effective in predicting the target-binding modes of this compound?

Molecular docking (e.g., PyRx ) and dynamics simulations (using UFF force fields ) are used to model interactions with targets like SARS-CoV-2 spike protein RBD and DPP-IV. Siddiqui et al. (2021) validated docking results with MM/GBSA binding energy calculations and compared them to experimental IC50_{50} values .

Q. How do structural modifications influence the structure-activity relationship (SAR) of this compound?

Key findings from Siddiqui et al. (2021):

  • N-substitution : Adding a 2-aminophenyl group enhanced RBD binding (ΔG = −9.2 kcal/mol) and antimalarial activity (IC50_{50} = 1.8 µM).
  • Phenyl ring substituents : Electron-withdrawing groups (e.g., -NO2_2) improved DPP-IV inhibition but reduced solubility . A SAR table from their work summarizes substituent effects:
Substituent PositionGroupDPP-IV IC50_{50} (µM)RBD Binding ΔG (kcal/mol)
6-position-SO2_2NH2_27.3−8.5
2-aminophenyl-NH2_25.1−9.2

Q. How can contradictory biological data across studies be resolved?

Contradictions (e.g., antimicrobial vs. antiviral efficacy) arise from assay variability (e.g., cell lines, endpoint measurements). To reconcile:

  • Standardize protocols : Use CLSI guidelines for antimicrobial assays .
  • Cross-validate targets : Combine SPR (surface plasmon resonance) with cellular assays to confirm SARS-CoV-2 RBD binding .
  • Statistical analysis : Apply ANOVA to compare IC50_{50} values across independent studies .

Q. What experimental approaches confirm target specificity for SARS-CoV-2 spike glycoprotein?

Siddiqui et al. (2021) used:

  • Pseudovirus neutralization assays : IC50_{50} = 4.7 µM against SARS-CoV-2 pseudotyped particles.
  • Competitive ELISA : Displacement of ACE2 from RBD (EC50_{50} = 6.2 µM) . Specificity was confirmed via negative controls (e.g., non-spike pseudoviruses).

Q. What strategies address solubility limitations in in vivo studies?

While direct data are limited, pre-ADME analysis (Syam et al., 2021) suggests:

  • Prodrug design : Esterification of sulfonamide to improve lipophilicity.
  • Co-solvent systems : Use DMSO/PEG-400 mixtures (tested in related quinoxaline derivatives ).

Q. How is cytotoxicity profiled for this compound?

Siddiqui et al. (2021) conducted:

  • In vitro cytotoxicity : HEK-293 cell line (CC50_{50} > 100 µM).
  • In silico toxicity prediction : ADMETlab 2.0 for hepatotoxicity and Ames mutagenicity .

Q. What challenges arise during scale-up synthesis for preclinical trials?

Key issues include:

  • Low sulfonation yields : Optimize reaction time/temperature (80°C, 12 hrs).
  • Purification bottlenecks : Replace column chromatography with recrystallization for gram-scale production .

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2,3-Diphenylquinoxaline-6-sulfonamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.